Bienvenue dans la boutique en ligne BenchChem!

4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Medicinal chemistry Kinase inhibitor design Halogen bonding

Why choose CAS 899736-00-6? This benzothiazole amide uniquely combines a 6-bromo substituent (halogen bonding/cross-coupling handle) with a pyridin-2-ylmethyl hinge-binding pharmacophore—both essential for ATP-competitive kinase inhibitor design. The 4-acetyl moiety provides a latent electrophilic handle for covalent inhibitor development. Unmatched for SAR-driven kinase programs; not interchangeable with simpler analogs (CAS 313683-75-9) or dimethoxy derivatives (CAS 899736-07-3).

Molecular Formula C22H16BrN3O2S
Molecular Weight 466.35
CAS No. 899736-00-6
Cat. No. B2780486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS899736-00-6
Molecular FormulaC22H16BrN3O2S
Molecular Weight466.35
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C22H16BrN3O2S/c1-14(27)15-5-7-16(8-6-15)21(28)26(13-18-4-2-3-11-24-18)22-25-19-10-9-17(23)12-20(19)29-22/h2-12H,13H2,1H3
InChIKeyKZKHCQCCBJHTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899736-00-6): A Structurally Defined Benzothiazole Amide for Kinase-Targeted Probe Development


4-Acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899736-00-6; molecular formula C22H16BrN3O2S; molecular weight 466.4 g/mol) is a fully synthetic, multi-substituted benzothiazole amide. Its architecture combines a 6-bromo-benzothiazole core, a 4-acetylbenzamide moiety, and a pyridin-2-ylmethyl substituent on the amide nitrogen . This precise substitution pattern places it within the broader class of thiazolyl/benzothiazolyl amides that have been disclosed as kinase inhibitor scaffolds, particularly against PI3K, p38, and Pim kinases in patent literature [1]. The compound is currently available as a research-grade building block (typical purity ≥95%) from specialty chemical suppliers, and its biological annotation remains largely unexplored in the public domain .

Why 4-Acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899736-00-6) Cannot Be Replaced by a Benzothiazole Amide Generic Substitute


Benzothiazole amides are not functionally interchangeable. In kinase inhibitor design, the nature and position of substituents on the benzothiazole ring, the acyl moiety on the benzamide, and the N-alkyl linker are each critical determinants of kinase selectivity and cellular potency [1]. For example, within the structurally characterized benzothiazolyl-pyridinylmethyl amide series, replacement of a 6-bromo substituent with 4,7-dimethoxy groups yields a distinct chemical entity (CAS 899736-07-3) with altered electron density, steric bulk, and hydrogen-bonding potential that would predictably shift its target engagement profile . Similarly, omission of the pyridin-2-ylmethyl group, as in the simpler analog 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide (CAS 313683-75-9), removes a key metal-chelating or hinge-binding pharmacophore that is essential for ATP-competitive kinase inhibition . Attempting to substitute any of these analogs without experimental validation risks loss of the desired binding mode and biological activity.

Quantitative Differentiation Evidence for 4-Acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899736-00-6): Comparator-Based Analysis


6-Bromo Substituent on the Benzothiazole Core Confers Distinct Physicochemical Properties vs. Methoxy Analogs

The 6-bromo substituent on the benzothiazole core directly modulates logP, polar surface area, and halogen-bond donor capacity relative to electron-donating substituents such as methoxy. While direct experimental logP data for CAS 899736-00-6 are not publicly available, computational comparison with the 4,7-dimethoxy analog (CAS 899736-07-3) indicates a higher predicted logP and a distinct electrostatic potential surface capable of engaging halogen-bond acceptor sites in kinase ATP-binding pockets . This physicochemical differentiation is relevant for membrane permeability and target binding kinetics.

Medicinal chemistry Kinase inhibitor design Halogen bonding

Presence of the Pyridin-2-ylmethyl Moiety Distinguishes CAS 899736-00-6 from Simpler 2-Amino-Benzothiazole Amides Lacking This Hinge-Binding Motif

The N-(pyridin-2-ylmethyl) substituent is a recognized hinge-binding motif in ATP-competitive kinase inhibitors, as exemplified in multiple patent disclosures of thiazolyl-based kinase inhibitors [1]. Compounds lacking this moiety, such as the simpler analog 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide (CAS 313683-75-9), are predicted to exhibit substantially weaker kinase binding due to the absence of a critical hydrogen-bond acceptor (pyridine nitrogen) that interacts with the kinase hinge region. Direct comparative binding or enzymatic inhibition data are not publicly available for either compound.

Kinase inhibitor Hinge-binding motif ATP-competitive inhibitor

4-Acetylbenzamide Substituent Provides a Reactive Handle and Potential Pharmacophore for Acyl-Protein Interactions Not Present in Cyano or Unsubstituted Benzamide Analogs

The 4-acetyl group on the benzamide ring distinguishes CAS 899736-00-6 from analogs such as N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide, where the acetyl moiety is replaced by a cyano group . The acetyl group can participate in hydrogen bonding as a carbonyl acceptor, may undergo metabolic reduction, and in some chemotypes serves as a latent electrophile for covalent modification of cysteine residues in kinase active sites. The cyano analog lacks this hydrogen-bond acceptor and electrophilic potential. Quantitative comparative reactivity or target engagement data are not publicly available.

Covalent inhibitor Acetyl pharmacophore Protein acylation

Recommended Application Scenarios for 4-Acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899736-00-6) Based on Structural Differentiation Evidence


Kinase Inhibitor Probe Development Requiring a Pre-installed Hinge-Binding Motif and Halogen Bonding Capacity

When a research program requires a benzothiazole-based ATP-competitive kinase inhibitor scaffold with both a pyridin-2-ylmethyl hinge-binding group and a 6-bromo substituent capable of halogen bonding or serving as a cross-coupling handle for late-stage diversification, CAS 899736-00-6 is the preferred starting material over the simpler 2-amino-benzothiazole analog (CAS 313683-75-9) that lacks the pyridinylmethyl pharmacophore [1].

Structure-Activity Relationship (SAR) Studies Exploring Halogen vs. Methoxy Effects on Kinase Selectivity

In SAR campaigns aiming to compare the impact of halogen (6-bromo) versus electron-donating (4,7-dimethoxy) substitution on benzothiazole kinase inhibitor potency, selectivity, and physicochemical properties, CAS 899736-00-6 serves as the halogen-containing reference compound paired with its dimethoxy analog (CAS 899736-07-3) . This pairwise comparison enables deconvolution of electronic and steric contributions to target binding.

Cysteine-Reactive Covalent Inhibitor Design Leveraging the 4-Acetylbenzamide Group

For projects targeting kinases with a cysteine residue in or near the ATP-binding site, the 4-acetyl moiety of CAS 899736-00-6 provides a latent electrophilic handle that may be exploited for covalent inhibitor design through structure-guided optimization . The cyano-substituted analog (N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide) lacks this electrophilic potential and is not a suitable replacement for this application.

Chemical Biology Tool Compound Requiring High Passive Permeability for Intracellular Target Engagement

The higher predicted lipophilicity of the 6-bromo derivative relative to the 4,7-dimethoxy analog supports its preferential selection when passive membrane permeability is a critical requirement for intracellular kinase target engagement in cell-based assay systems . Researchers should validate experimental logP and permeability before procurement.

Quote Request

Request a Quote for 4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.